molecular formula C15H10F3NO4 B5825021 phenyl N-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]carbamate

phenyl N-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]carbamate

Cat. No.: B5825021
M. Wt: 325.24 g/mol
InChI Key: LBBLLVYWVGLZFV-UHFFFAOYSA-N
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Description

Phenyl N-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]carbamate is a compound that features a trifluoromethyl group, which is known for its significant impact on the chemical and biological properties of molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenyl N-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]carbamate typically involves the reaction of 2-(trifluoromethyl)-1,3-benzodioxole with phenyl isocyanate. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane. The reaction conditions often include stirring at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Phenyl N-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the carbamate group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted carbamates or phenyl derivatives.

Scientific Research Applications

Phenyl N-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]carbamate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties, such as increased stability or enhanced reactivity.

Mechanism of Action

The mechanism of action of phenyl N-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by increasing its lipophilicity and metabolic stability. This interaction can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • Phenyl N-[2-(trifluoromethyl)phenyl]carbamate
  • Phenyl N-[2-(trifluoromethyl)-1,3-benzodioxol-5-yl]carbamate
  • Phenyl N-[2-(trifluoromethyl)-1,3-benzodioxol-4-yl]carbamate

Uniqueness

Phenyl N-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]carbamate is unique due to the specific positioning of the trifluoromethyl group on the benzodioxole ring. This positioning can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

phenyl N-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F3NO4/c16-14(17,18)15(22-11-8-4-5-9-12(11)23-15)19-13(20)21-10-6-2-1-3-7-10/h1-9H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBBLLVYWVGLZFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)NC2(OC3=CC=CC=C3O2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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